Enhanced Lipophilicity (LogP) Compared to 4-(Trifluoromethyl)benzylamine
The introduction of a 2-methyl group in (2-Methyl-4-(trifluoromethyl)phenyl)methanamine significantly increases its lipophilicity compared to the widely used building block 4-(trifluoromethyl)benzylamine. This difference in LogP, a key parameter for membrane permeability and bioavailability in drug design, is quantifiable [REFS-1, REFS-2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.89 (calculated for the hydrochloride salt) [1] or LogP = 3.97 (alternative source for hydrochloride) |
| Comparator Or Baseline | 4-(Trifluoromethyl)benzylamine (CAS 3300-51-4): LogP = 1.66 [2] |
| Quantified Difference | Difference of +1.23 to +2.31 LogP units, representing a 17- to 200-fold increase in octanol-water partition coefficient. |
| Conditions | Computational prediction (various software). |
Why This Matters
Higher lipophilicity can improve membrane permeability and oral bioavailability in drug candidates, making this compound a superior choice for designing CNS-penetrant or lipophilic therapeutics.
- [1] Molaid. 2-Methyl-4-trifluoromethyl-benzylamine-hydrochloride. Retrieved from https://www.molaid.com/MS_2308412 View Source
- [2] Chemsrc. 4-(Trifluoromethyl)benzylamine. Retrieved from https://m.chemsrc.com View Source
